molecular formula C16H22N2O4 B12338785 tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12338785
M. Wt: 306.36 g/mol
InChI Key: WDLXNLZMAISUHA-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a tert-butyl group, a nitro group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method involves the nitration of a suitable isoquinoline precursor followed by esterification. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of reactive chemicals and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted isoquinolines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives may be explored for their potential therapeutic applications, particularly in the development of new drugs.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    tert-Butyl 4,4-dimethyl-7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains an amino group instead of a nitro group, leading to different chemical properties.

Uniqueness

The presence of the nitro group in tert-Butyl 4,4-dimethyl-7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

tert-butyl 4,4-dimethyl-7-nitro-1,3-dihydroisoquinoline-2-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(19)17-9-11-8-12(18(20)21)6-7-13(11)16(4,5)10-17/h6-8H,9-10H2,1-5H3

InChI Key

WDLXNLZMAISUHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C

Origin of Product

United States

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